molecular formula C7H12N2O2 B12853702 2-(3-methoxyisoxazol-5-yl)-N-methylethanamine

2-(3-methoxyisoxazol-5-yl)-N-methylethanamine

Cat. No.: B12853702
M. Wt: 156.18 g/mol
InChI Key: SXTCSYCLYGETMJ-UHFFFAOYSA-N
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Description

2-(3-methoxyisoxazol-5-yl)-N-methylethanamine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 2-(3-methoxyisoxazol-5-yl)-N-methylethanamine, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs scalable and eco-friendly synthetic strategies. Microwave-assisted synthesis and the use of green solvents are some of the methods being adopted to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyisoxazol-5-yl)-N-methylethanamine can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(3-methoxyisoxazol-5-yl)-N-methylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methoxyisoxazol-5-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-methoxyisoxazole: A simpler isoxazole derivative with similar structural features.

    5-aminoisoxazole: Another isoxazole derivative with an amino group at the 5-position.

Uniqueness

2-(3-methoxyisoxazol-5-yl)-N-methylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(3-methoxy-1,2-oxazol-5-yl)-N-methylethanamine

InChI

InChI=1S/C7H12N2O2/c1-8-4-3-6-5-7(10-2)9-11-6/h5,8H,3-4H2,1-2H3

InChI Key

SXTCSYCLYGETMJ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=NO1)OC

Origin of Product

United States

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